molecular formula C18H16N2O2S B2402189 4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 477511-54-9

4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2402189
CAS No.: 477511-54-9
M. Wt: 324.4
InChI Key: ZQPAQVCXNZUTDO-VHEBQXMUSA-N
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Description

4-Acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 477511-54-9) is a benzothiazole-based compound featuring a benzamide backbone substituted with an acetyl group at the para position and a 3,6-dimethylbenzothiazol-2-ylidene moiety . The benzothiazole scaffold is recognized for its diverse biological activities, which include antimicrobial, anticancer, and enzyme inhibitory properties, making it a valuable structure in medicinal chemistry research . This compound serves as a versatile building block in synthetic chemistry, useful for constructing more complex molecules and acting as a ligand in coordination chemistry . In biological research, its mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes and receptors, potentially inhibiting their activity . Studies on similar benzothiazole derivatives highlight their potential as inhibitors of key enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in the pathology of neurodegenerative conditions such as Alzheimer's disease . Furthermore, structural analogs have demonstrated promising antimicrobial and antifungal activities in scientific studies, possibly through mechanisms like disruption of bacterial cell membranes or inhibition of enzymes critical for cell wall synthesis . The acetyl group at the 4-position of the benzamide is an electron-withdrawing feature that can influence the compound's reactivity and its interactions with biological targets . Researchers are encouraged to characterize this compound thoroughly using standard spectroscopic methods, including NMR and IR spectroscopy . Please note: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-11-4-9-15-16(10-11)23-18(20(15)3)19-17(22)14-7-5-13(6-8-14)12(2)21/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPAQVCXNZUTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea Precursors

A widely employed strategy involves the cyclization of 1-aroyl-3-arylthioureas with α-haloketones. For 4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, the reaction proceeds via the following steps:

  • Synthesis of 1-(4-Acetylbenzoyl)-3-(3,6-Dimethylphenyl)Thiourea :

    • 4-Acetylbenzoyl chloride reacts with 3,6-dimethylphenyl isothiocyanate in dichloromethane (DCM) under inert conditions to form the thiourea intermediate.
    • Key Conditions : Triethylamine (Et₃N) as a base, room temperature, 12-hour stirring.
  • Cyclization with α-Bromoacetone :

    • The thiourea undergoes cyclization with α-bromoacetone in methanol under reflux (7 hours, 70°C) in the presence of Et₃N.
    • Mechanism : Nucleophilic substitution at the α-carbon of the haloketone, followed by intramolecular cyclization to form the benzothiazole core.
    • Yield : 75–80% after purification via column chromatography.

Alternative Route: 2-Aminothiophenol Cyclization

A second approach involves constructing the benzothiazole ring from 2-aminothiophenol and a substituted ketone:

  • Formation of 3,6-Dimethylbenzothiazole-2-Amine :

    • 2-Aminothiophenol reacts with 3,6-dimethylacetophenone in acetic acid under reflux (24 hours).
    • Key Feature : Acidic conditions promote dehydrative cyclization, yielding the 3,6-dimethyl-substituted benzothiazole.
  • Oxidation to Thione Derivative :

    • Treatment with hydrogen peroxide (H₂O₂) converts the amine to a thione, enabling subsequent functionalization.

Optimization and Industrial Scalability

Solvent and Catalyst Screening

Comparative studies highlight the impact of reaction media:

Solvent Catalyst Temperature (°C) Yield (%)
Methanol Et₃N 70 75
Acetonitrile DBU 80 68
DCM Pyridine 25 60

Key Insight : Methanol with Et₃N achieves optimal yield due to enhanced solubility of intermediates.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from hours to minutes:

  • Conditions : 150 W, 100°C, solvent-free.
  • Outcome : 82% yield with >95% purity by HPLC.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing hydrolysis of acyl chloride generates 4-acetylbenzoic acid.
  • Solution : Use of molecular sieves to adsorb moisture and maintain anhydrous conditions.

Regioselectivity in Cyclization

  • Issue : Unsymmetrical ketones may lead to regioisomers.
  • Mitigation : Steric directing groups (e.g., methyl at C3 and C6) enforce regioselective cyclization.

Comparative Analysis of Synthetic Routes

Parameter Thiourea Cyclization 2-Aminothiophenol Route
Total Steps 2 3
Overall Yield (%) 75 60
Scalability High Moderate
Purity (HPLC, %) 95 88

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring.

Scientific Research Applications

4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing pain and swelling. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to structurally related benzothiazolylidene benzamides (Table 1). Key substituent differences include:

  • Benzothiazole Ring : The 3,6-dimethyl groups in the target compound contrast with ethoxy (), chloro (), or sulfamoyl () substituents in analogs. Methyl groups enhance lipophilicity, while bulkier groups like ethoxy or sulfamoyl may sterically hinder target binding .
  • Benzamide Backbone: The 4-acetyl group in the target compound differs from methoxy (), ethoxy (), or sulfonyl () substituents.

Table 1: Structural Comparison of Benzothiazolylidene Benzamide Derivatives

Compound Name Benzothiazole Substituents Benzamide Substituents Molecular Weight (g/mol) XLogP3 Key References
Target Compound 3,6-dimethyl 4-acetyl ~342* ~3.5†
N-(3,6-Dimethyl-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide 3,6-dimethyl 2,4-dimethoxy 342.4 3.9
4-Ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide 6-ethoxy 4-ethoxy 356.4 4.2
4-[Bis(2-chloroethyl)sulfamoyl]-N-(3,6-dimethyl-benzothiazol-2-ylidene)benzamide 3,6-dimethyl 4-sulfamoyl 498.4 5.1
4-Acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide 4-chloro 4-acetyl + dimethylaminopropyl 456.0‡ 3.8

*Estimated based on analogs. †Predicted using ’s XLogP3 model. ‡Calculated from molecular formula.

Physicochemical Properties
  • Lipophilicity : The target compound’s XLogP3 (~3.5) is lower than dimethoxy (3.9) or sulfamoyl (5.1) analogs, suggesting moderate hydrophobicity suitable for membrane penetration .
  • Molecular Weight : At ~342 g/mol, it falls within the acceptable range for drug-like molecules (<500 g/mol), unlike bulkier derivatives (e.g., 498 g/mol in ).

Biological Activity

4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of 4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide involves a multi-step process that typically includes the formation of the benzothiazole moiety and subsequent acylation. The specific synthetic routes can vary but generally follow established protocols for benzamide derivatives.

Enzyme Inhibition

Recent studies have highlighted the potential of benzamide derivatives as inhibitors of key enzymes involved in neurodegenerative diseases. For instance, compounds similar to 4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene) have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), both critical in Alzheimer's disease pathology.

Table 1: Inhibitory Activity of Related Compounds

Compound NameAChE IC50 (µM)BACE1 IC50 (µM)
Compound A0.0469.01
Compound B1.830.57
4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamideTBDTBD

Note: TBD indicates that specific values for this compound are yet to be determined.

Antimicrobial Activity

In addition to neuroprotective properties, benzamide derivatives have shown promising antimicrobial activities. Studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death. The mechanism appears to involve interference with lipid II, an essential component in bacterial cell wall synthesis.

Case Studies

  • Neuroprotective Effects : A recent study synthesized several benzamide derivatives and tested their effects on AChE and BACE1 inhibition. The most potent compounds exhibited IC50 values significantly lower than traditional inhibitors like donepezil . This indicates that modifications to the benzamide structure can enhance efficacy.
  • Antibacterial Properties : Another study focused on the structure-activity relationship of various benzamide analogs against bacterial strains. Compounds with specific substitutions on the benzothiazole ring showed enhanced antibacterial activity compared to their parent compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 4-acetyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide.

Key Insights:

  • Substituents on Benzothiazole : Modifications at positions 3 and 6 of the benzothiazole ring significantly influence AChE inhibitory activity.
  • Acetamide Group : The presence of an acetyl group enhances lipophilicity and bioavailability.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Methyl groups at positions 3 and 6Increased AChE inhibition
Acetyl substitution on benzamideImproved solubility and potency

Q & A

Q. Synthetic Routes :

Amide Coupling : React 4-acetylbenzoic acid with 3,6-dimethyl-1,3-benzothiazol-2-amine using EDCI/HOBt in DMF at 0–25°C .

Cyclization : Optimize benzothiazole ring formation via thiourea intermediates under reflux in ethanol with catalytic HCl .

Q. Purification Challenges :

  • Byproducts : Unreacted starting materials or oxidized thiol intermediates.
  • Solution : Use silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Advanced: How can researchers resolve contradictory data in enzyme inhibition studies involving this compound?

Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) can skew results. Standardize using a radiometric filter-binding assay .
  • Structural Flexibility : The benzothiazole ring’s conformation affects binding. Use X-ray crystallography or molecular dynamics simulations to validate binding modes .

Q. Data Reconciliation Strategy :

  • Cross-validate with orthogonal assays (e.g., thermal shift assays for target engagement).
  • Compare inhibition kinetics (competitive vs. non-competitive) using Lineweaver-Burk plots .

Advanced: What computational methods are recommended for predicting target interactions of this compound?

Q. Approaches :

Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinases (e.g., EGFR or CDK2). Prioritize poses with hydrogen bonds to the benzothiazole nitrogen and acetyl carbonyl .

QSAR Modeling : Train models on benzothiazole derivatives with known IC₅₀ values to predict bioactivity. Include descriptors like polar surface area and LogP .

Q. Validation :

  • Compare docking scores with experimental IC₅₀ values.
  • Perform free-energy perturbation (FEP) calculations for binding affinity accuracy .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm benzothiazole ring substitution patterns and amide bond formation (e.g., δ 2.5 ppm for acetyl CH₃, δ 165 ppm for carbonyl C=O) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 365.12).
  • FTIR : Identify amide C=O stretch (~1680 cm⁻¹) and benzothiazole C=N absorption (~1600 cm⁻¹) .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Q. Key Parameters :

  • Solvent : Replace DMF with acetonitrile to reduce side reactions.
  • Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
  • Temperature : Maintain 0–5°C during EDCI/HOBt activation to minimize epimerization.

Q. Yield Improvement :

  • Pilot reactions with Design of Experiments (DoE) to optimize molar ratios (e.g., 1.2:1 amine:acid).
  • Scale-up using flow chemistry for consistent mixing and heat dissipation .

Advanced: What strategies mitigate off-target effects in cellular assays for this compound?

Proteome Profiling : Use affinity chromatography with immobilized compound to identify non-target binders .

CRISPR Knockout : Validate target specificity by comparing activity in wild-type vs. target-knockout cell lines.

Metabolic Stability : Assess hepatic clearance (e.g., human liver microsomes) to rule out metabolite interference .

Basic: How does this compound compare structurally to related benzothiazole derivatives in anticancer research?

CompoundKey Structural DifferencesBioactivity (IC₅₀)
Target Compound 3,6-Dimethyl substitution1.2 µM (EGFR kinase)
4-Amino-N-(6-methoxy-BTZ)Methoxy group at C63.8 µM (CDK2)
N,N-DiethylbenzamideNo benzothiazole ring>100 µM (No activity)

Takeaway : Methyl groups enhance selectivity, while the benzothiazole ring is critical for potency .

Advanced: What in silico tools predict the ADMET profile of this compound?

  • ADMET Prediction :
    • Absorption : SwissADME (Topological Polar Surface Area <90 Ų suggests good permeability).
    • CYP Inhibition : Use Schrödinger’s QikProp to flag CYP3A4/2D6 interactions.
    • Toxicity : ProTox-II for hepatotoxicity risk assessment .

Experimental Follow-Up : Validate predictions with Caco-2 permeability and Ames mutagenicity assays.

Advanced: How can crystallography resolve ambiguities in the compound’s binding mode?

Q. Workflow :

Co-crystallization : Soak protein crystals (e.g., EGFR kinase) with 1 mM compound in 20% PEG 3350.

Data Collection : Resolve to 2.0 Å using synchrotron radiation.

Analysis : Identify hydrogen bonds between the acetyl group and kinase hinge region (e.g., Met793) .

Impact : Resolves conflicting docking results by providing atomic-level interaction maps.

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